Cas no 442199-73-7 (L-Serine, O-ethyl-,ethyl ester)
L-Serine, O-ethyl-,ethyl ester Chemical and Physical Properties
Names and Identifiers
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- L-Serine, O-ethyl-,ethyl ester
- L-Serine, O-ethyl-, ethyl ester (9CI)
- ethyl (2S)-2-amino-3-ethoxypropanoate
- SCHEMBL10682835
- EN300-648548
- 442199-73-7
- L-Serine,o-ethyl-,ethyl ester(9ci)
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- Inchi: 1S/C7H15NO3/c1-3-10-5-6(8)7(9)11-4-2/h6H,3-5,8H2,1-2H3/t6-/m0/s1
- InChI Key: GTRWSXKMZCUUBI-LURJTMIESA-N
- SMILES: O(CC)C[C@@H](C(=O)OCC)N
Computed Properties
- Exact Mass: 161.10519334g/mol
- Monoisotopic Mass: 161.10519334g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 6
- Complexity: 116
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.2
- Topological Polar Surface Area: 61.6Ų
L-Serine, O-ethyl-,ethyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-648548-0.05g |
ethyl (2S)-2-amino-3-ethoxypropanoate |
442199-73-7 | 0.05g |
$1308.0 | 2023-05-25 | ||
| Enamine | EN300-648548-0.1g |
ethyl (2S)-2-amino-3-ethoxypropanoate |
442199-73-7 | 0.1g |
$1371.0 | 2023-05-25 | ||
| Enamine | EN300-648548-0.25g |
ethyl (2S)-2-amino-3-ethoxypropanoate |
442199-73-7 | 0.25g |
$1432.0 | 2023-05-25 | ||
| Enamine | EN300-648548-0.5g |
ethyl (2S)-2-amino-3-ethoxypropanoate |
442199-73-7 | 0.5g |
$1495.0 | 2023-05-25 | ||
| Enamine | EN300-648548-1.0g |
ethyl (2S)-2-amino-3-ethoxypropanoate |
442199-73-7 | 1g |
$1557.0 | 2023-05-25 | ||
| Enamine | EN300-648548-2.5g |
ethyl (2S)-2-amino-3-ethoxypropanoate |
442199-73-7 | 2.5g |
$3051.0 | 2023-05-25 | ||
| Enamine | EN300-648548-5.0g |
ethyl (2S)-2-amino-3-ethoxypropanoate |
442199-73-7 | 5g |
$4517.0 | 2023-05-25 | ||
| Enamine | EN300-648548-10.0g |
ethyl (2S)-2-amino-3-ethoxypropanoate |
442199-73-7 | 10g |
$6697.0 | 2023-05-25 |
L-Serine, O-ethyl-,ethyl ester Related Literature
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
Additional information on L-Serine, O-ethyl-,ethyl ester
Introduction to L-Serine, O-ethyl-, ethyl ester (CAS No. 442199-73-7) and Its Emerging Applications in Modern Research
L-Serine, O-ethyl-, ethyl ester, identified by the Chemical Abstracts Service registry number 442199-73-7, is a specialized derivative of the essential amino acid serine. This compound has garnered significant attention in the field of pharmaceutical and biochemical research due to its unique structural properties and potential biological activities. As a modified serine derivative, it serves as a valuable intermediate in the synthesis of various bioactive molecules, making it a topic of considerable interest among researchers exploring novel therapeutic strategies.
The chemical structure of L-Serine, O-ethyl-, ethyl ester features an ethyl ester group attached to the hydroxyl oxygen of serine, which modifies its solubility and reactivity compared to its parent compound. This modification enhances its utility in synthetic chemistry, particularly in the development of protease inhibitors and other enzyme-targeting agents. The compound’s ability to interact with biological targets in a distinct manner has opened new avenues for investigating its role in modulating cellular processes.
In recent years, L-Serine, O-ethyl-, ethyl ester has been explored for its potential applications in drug discovery and molecular biology. One of the most compelling areas of research involves its use as a precursor in the synthesis of serine-derived protease inhibitors. Proteases play crucial roles in various physiological and pathological processes, including inflammation, cancer progression, and viral replication. By designing inhibitors that target specific proteases, researchers aim to develop novel therapeutic agents that can modulate these processes effectively. The ethyl ester moiety in L-Serine, O-ethyl-, ethyl ester facilitates its incorporation into complex molecular architectures, making it a versatile building block for such inhibitors.
Moreover, studies have begun to investigate the compound’s potential role in neurobiology. Serine derivatives have been implicated in various neurological pathways due to their ability to influence neurotransmitter synthesis and signaling. The modification introduced by the ethyl ester group may enhance the compound’s ability to cross the blood-brain barrier or interact with specific neural receptors. Preliminary research suggests that L-Serine, O-ethyl-, ethyl ester could serve as a lead compound for developing treatments targeting neurodegenerative disorders such as Alzheimer’s disease and Parkinson’s disease. These conditions are characterized by abnormal protein aggregation and oxidative stress, processes that could potentially be mitigated by serine-based inhibitors.
The synthesis of L-Serine, O-ethyl-, ethyl ester involves well-established organic chemistry techniques, including esterification reactions and protection-deprotection strategies. The availability of efficient synthetic routes has made this compound more accessible for large-scale production and further derivatization. Researchers have leveraged these synthetic methodologies to produce analogs with tailored properties for specific applications. For instance, introducing additional functional groups or varying the length of side chains can modify the compound’s bioactivity and pharmacokinetic profile.
In addition to its pharmaceutical applications, L-Serine, O-ethyl-, ethyl ester has found utility in agricultural research. Serine derivatives can influence plant growth regulators and defense mechanisms, making them promising candidates for developing sustainable agricultural practices. By studying how this compound interacts with plant enzymes and signaling pathways, scientists aim to identify novel agrochemicals that enhance crop yield while minimizing environmental impact.
The analytical characterization of L-Serine, O-ethyl-, ethyl ester is critical for ensuring its purity and consistency in various applications. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are routinely employed to confirm its molecular structure and assess impurities. These analytical methods provide essential data for researchers to validate the compound’s suitability for their intended use.
As research continues to uncover new biological functions and synthetic possibilities for serine derivatives like L-Serine, O-ethyl-, ethyl ester, collaborations between academia and industry are becoming increasingly important. Such partnerships facilitate the translation of laboratory findings into commercial products, ensuring that innovative therapies reach patients who need them most. The growing interest in this compound underscores its significance as a key intermediate in modern chemical biology.
The future prospects for L-Serine, O-ethyl-, ethyl ester are promising, with ongoing studies exploring its potential in areas such as immunomodulation and anti-cancer therapy. The ability to modify its structure allows researchers to fine-tune its interactions with biological targets, leading to more effective drug candidates. As our understanding of serine metabolism and function evolves, so too will the applications of this versatile derivative.
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